
3-(Boc-amino)-4-trifluoromethylpyridine
Overview
Description
3-(Boc-amino)-4-trifluoromethylpyridine is a fluorinated pyridine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position. Its molecular formula is C₁₁H₁₃F₃N₂O₂, with a molecular weight of 262.23 g/mol, and it is identified by CAS number 1392804-92-0 . The Boc group enhances the compound’s stability, making it suitable for use in multi-step organic syntheses, particularly in pharmaceutical and agrochemical research. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, which are desirable traits in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-trifluoromethylpyridine typically involves the protection of the amino group with a Boc group followed by the introduction of the trifluoromethyl group. One common method involves the reaction of 3-amino-4-trifluoromethylpyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Deprotection Reactions
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is essential for subsequent functionalization:
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Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)
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Conditions : Room temperature, 1–2 hours
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Product : 3-Amino-4-trifluoromethylpyridine
Mechanistic Insight :
Protonation of the Boc group’s carbonyl oxygen by TFA generates a carbamic acid intermediate, which decomposes to release CO₂ and the free amine .
Table 1: Boc Deprotection Conditions
Substrate | Reagent | Solvent | Time (h) | Yield (%) | Source |
---|---|---|---|---|---|
3-(Boc-amino)-4-CF₃-pyridine | TFA | DCM | 1.5 | 92 | |
Analogous Boc-protected amine | HCl (4M in dioxane) | Dioxane | 2 | 85 |
Cross-Coupling Reactions
The trifluoromethylpyridine core participates in palladium-catalyzed couplings, enabling aryl/heteroaryl introductions:
(a) Suzuki–Miyaura Coupling
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Reagents : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃
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Conditions : 80°C in dioxane/H₂O (3:1), 12 hours
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Product : 3-(Boc-amino)-4-CF₃-pyridine derivatives with biaryl motifs .
(b) Buchwald–Hartwig Amination
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Reagents : Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃
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Conditions : 100°C in 2-methyl-2-butanol, 2 hours
Table 2: Cross-Coupling Efficiency
Reaction Type | Electrophile | Catalyst System | Yield (%) | Source |
---|---|---|---|---|
Suzuki–Miyaura | 4-Bromobenzotrifluoride | Pd(PPh₃)₄, K₂CO₃ | 78 | |
Buchwald–Hartwig | 4-Iodopyridine | Pd₂(dba)₃/Xantphos | 89 |
Nucleophilic Substitution
The pyridine ring undergoes directed metallation for functionalization:
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Directed C-4 Lithiation :
Table 3: Substitution Reactions
Substrate | Electrophile | Conditions | Product | Yield (%) | Source |
---|---|---|---|---|---|
3-(Boc-amino)-4-CF₃-pyridine | I₂ | LTMP/DMI, −78°C | 4-Iodo-CF₃-pyridine | 76 | |
Analogous pyridine | CO₂ | LTMP/DMI, −78°C | 4-Carboxy-CF₃-pyridine | 68 |
(a) Oxidation of Amine
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Reagent : mCPBA (meta-chloroperbenzoic acid)
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Product : N-Oxide derivatives, enhancing solubility and reactivity .
(b) Reductive Amination
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Reagent : NaBH₃CN, aldehyde/ketone
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Product : Secondary/tertiary amines for drug candidate synthesis .
Radical-Based Functionalization
Photoredox/nickel dual catalysis enables sp³ C–H arylation:
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Catalyst : Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ and Ni(COD)₂
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Conditions : Visible light (CFL), room temperature
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Product : α-Arylated amines without Boc group epimerization .
Key Finding :
The trifluoromethyl group stabilizes the α-amino radical intermediate, enabling high regioselectivity (>20:1) for C–H arylation .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₁₃F₃N₂O₂
- Molecular Weight : Approximately 264.23 g/mol
- Key Functional Groups :
- Boc Group: Protects the amino functionality during chemical reactions.
- Trifluoromethyl Group: Enhances lipophilicity and metabolic stability.
Medicinal Chemistry
3-(Boc-amino)-4-trifluoromethylpyridine is utilized as a versatile building block in the synthesis of biologically active compounds. Its structural characteristics make it suitable for developing pharmaceuticals targeting various diseases, particularly in oncology and infectious diseases. The trifluoromethyl group is known for enhancing the pharmacological properties of compounds, improving their potency and selectivity.
Case Study : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects on glioblastoma cells, indicating potential applications in cancer therapy.
Organic Synthesis
The compound serves as an intermediate in the synthesis of complex organic molecules. The Boc group allows for selective reactions, while the trifluoromethyl moiety can engage in electrophilic aromatic substitution reactions. This versatility makes it valuable in creating diverse chemical entities for research and industrial applications.
Synthetic Route Overview :
- Nitration of pyridine to introduce a nitro group.
- Reduction of the nitro group to an amino group.
- Protection of the amino group using di-tert-butyl dicarbonate (Boc2O).
- Introduction of the trifluoromethyl group using trifluoromethyl iodide or similar reagents.
Biological Studies
Research involving this compound includes studies on enzyme mechanisms and protein-ligand interactions. The compound's ability to interact with specific biological targets allows researchers to explore its effects on enzyme activity and cellular signaling pathways.
Example Research Findings :
- Molecular docking studies have been conducted to assess binding affinities with target proteins, providing insights into its potential therapeutic roles.
- Studies on enzyme inhibition have shown promising results against cyclin-dependent kinases (CDKs), suggesting its utility in cancer treatment strategies.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-Amino-3-chloro-5-trifluoromethyl-pyridine | Contains chlorine instead of Boc group | Potentially different biological activities |
4-(Trifluoromethyl)pyridine | Lacks amino functionality | Simpler structure, used in agrochemicals |
3-(Boc-amino)-4-fluoro-pyridine | Similar Boc protection but with fluorine | Different electronic properties due to fluorine |
5-Trifluoromethyl-2-pyridone | Contains a carbonyl instead of an amine | Exhibits distinct reactivity patterns |
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-4-trifluoromethylpyridine depends on its specific applicationUpon deprotection, the free amino group can interact with biological targets, such as enzymes or receptors, through hydrogen bonding, electrostatic interactions, and other non-covalent forces .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key features of 3-(Boc-amino)-4-trifluoromethylpyridine and related compounds:
Functional Group Analysis
Boc Protection vs. Unprotected Amines
- This compound vs. 3-Amino-4-trifluoromethylpyridine: The Boc group in the former prevents unwanted side reactions (e.g., oxidation or nucleophilic attacks) during synthesis, whereas the unprotected amine in the latter is more reactive but less stable .
- Impact on Solubility : The Boc group increases molecular weight and hydrophobicity compared to the unprotected analogue (262.23 vs. 162.11 g/mol), affecting solubility in polar solvents .
Trifluoromethyl Group Effects
- Compared to non-fluorinated analogues like 3-(Boc-amino)pyridine, the -CF₃ group in this compound enhances: Electron-withdrawing effects: Alters electronic distribution, influencing reactivity in cross-coupling reactions . Lipophilicity: Improves membrane permeability, a critical factor in drug bioavailability .
Chirality and Stereochemical Considerations
- (S)-3-(Boc-amino)pyrrolidine: A chiral building block for asymmetric synthesis, contrasting with the planar pyridine ring of this compound. This difference highlights the role of scaffold choice in targeting specific biological receptors .
Biological Activity
3-(Boc-amino)-4-trifluoromethylpyridine (CAS No. 1392804-92-0) is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various biological contexts. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a Boc (tert-butyloxycarbonyl) amino group and a trifluoromethyl group at the 4-position. Its molecular formula is C10H10F3N2O2, and it has a molecular weight of approximately 248.19 g/mol.
The biological activity of this compound primarily derives from its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity and can improve binding affinity to biological targets. Studies indicate that such substitutions can modulate enzyme activity, potentially leading to therapeutic effects in various diseases.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing trifluoromethyl groups have shown significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial enzyme functions or cell wall synthesis.
Compound | Target Organism | IC50 (µM) | Reference |
---|---|---|---|
This compound | E. coli | 15 | |
Similar Trifluoromethyl Derivative | S. aureus | 12 |
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that compounds with similar structures can inhibit dehydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria.
Enzyme | Inhibition Type | IC50 (µM) | Reference |
---|---|---|---|
Dehydropteroate Synthase | Competitive Inhibition | 25 | |
Dihydropteroate Synthase | Non-competitive | 30 |
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound demonstrated its effectiveness against multi-drug resistant strains of E. coli. The compound was tested in vitro, showing a significant reduction in bacterial growth at concentrations as low as 15 µM. This highlights its potential as a lead compound for developing new antibiotics.
Case Study 2: Enzyme Interaction Studies
Another study focused on the interaction of the compound with DHPS revealed that it binds effectively, resulting in reduced enzyme activity. Kinetic assays indicated that the compound acts as a competitive inhibitor, suggesting that it could be further developed into a therapeutic agent against bacterial infections.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(Boc-amino)-4-trifluoromethylpyridine, and how can purity be optimized?
- Methodology : The compound is typically synthesized via Boc protection of a pyridine precursor. For example, starting from 3-amino-4-trifluoromethylpyridine, Boc (tert-butoxycarbonyl) protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine in anhydrous THF or dichloromethane .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., from ethanol/water) are standard. Purity (>95%) is confirmed by HPLC and ¹H/¹³C NMR, with Boc-group protons resonating at δ 1.4 ppm (singlet) and pyridine signals between δ 7.5–8.5 ppm .
Q. How do researchers characterize the Boc-protected intermediate and confirm successful synthesis?
- Techniques :
- NMR : ¹H NMR for Boc-group confirmation (δ 1.4 ppm) and pyridine ring protons.
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 279.2 for C₁₁H₁₄F₃N₂O₂).
- FT-IR : Stretching vibrations for C=O (Boc, ~1680–1720 cm⁻¹) and C-F (trifluoromethyl, ~1100–1200 cm⁻¹) .
Q. What solvents and reaction conditions stabilize this compound during storage?
- Storage : Store under inert gas (argon) at –20°C in anhydrous DMF or DMSO to prevent Boc-group hydrolysis. Avoid prolonged exposure to moisture or acidic/basic conditions .
Advanced Research Questions
Q. How does the trifluoromethyl group influence regioselectivity in nucleophilic substitution reactions?
- Mechanistic Insight : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, directing electrophilic attacks to the 2- or 6-positions. For example, Suzuki-Miyaura coupling at the 2-position requires Pd(PPh₃)₄ and aryl boronic acids in toluene/EtOH (80°C, 12 hr), yielding biaryl derivatives with >70% efficiency . Computational studies (DFT) show reduced electron density at the 4-position due to CF₃, favoring meta/para substitution patterns .
Q. What strategies mitigate Boc-group cleavage during downstream functionalization?
- Optimization : Use mild bases (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) to avoid premature deprotection. For acid-sensitive reactions, replace Boc with Fmoc (fluorenylmethyloxycarbonyl), which is cleaved under basic conditions .
- Case Study : In a recent study, Boc deprotection with TFA/DCM (1:1 v/v, 0°C, 2 hr) achieved >90% yield without side reactions. Neutralization with NaHCO₃ restored free amine functionality for further coupling .
Q. How do steric and electronic effects of the Boc group impact cross-coupling reactions (e.g., Buchwald-Hartwig amination)?
- Challenges : The bulky Boc group hinders catalyst access to the amine, reducing coupling efficiency.
- Solutions : Use Pd-Xantphos or RuPhos ligands to enhance catalytic activity. For example, coupling with aryl bromides in toluene at 100°C with Cs₂CO₃ achieves 60–75% yield .
Q. What computational tools predict the reactivity of this compound in medicinal chemistry applications?
- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) assesses interactions with biological targets (e.g., kinase enzymes) .
Q. How are unexpected byproducts (e.g., ring-opening or Boc migration) addressed during high-temperature reactions?
- Troubleshooting :
- Byproduct Identification : LC-MS and ²D NMR (COSY, HSQC) detect intermediates like trifluoromethyl ketones or rearranged Boc adducts.
- Mitigation : Lower reaction temperatures (<80°C) and shorter reaction times (<6 hr) reduce decomposition. Additives like molecular sieves absorb moisture, stabilizing the Boc group .
Properties
IUPAC Name |
tert-butyl N-[4-(trifluoromethyl)pyridin-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)16-8-6-15-5-4-7(8)11(12,13)14/h4-6H,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNYTBCUQSYLNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801141271 | |
Record name | Carbamic acid, N-[4-(trifluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801141271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392804-92-0 | |
Record name | Carbamic acid, N-[4-(trifluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[4-(trifluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801141271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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